molecular formula C12H12N2 B14351679 3,3'-(1,3-Phenylene)dipropanenitrile CAS No. 95104-52-2

3,3'-(1,3-Phenylene)dipropanenitrile

Katalognummer: B14351679
CAS-Nummer: 95104-52-2
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: PRNKOJAULIDNLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(1,3-Phenylene)dipropanenitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of two nitrile groups attached to a 1,3-phenylene ring through propyl chains

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)dipropanenitrile typically involves the reaction of 1,3-dibromopropane with 1,3-phenylenediamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: Industrial production of 3,3’-(1,3-Phenylene)dipropanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-(1,3-Phenylene)dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.

Major Products Formed:

    Oxidation: 3,3’-(1,3-Phenylene)dicarboxylic acid.

    Reduction: 3,3’-(1,3-Phenylene)diamine.

    Substitution: 3,3’-(1,3-Phenylene)dibromopropanenitrile (for bromination).

Wissenschaftliche Forschungsanwendungen

3,3’-(1,3-Phenylene)dipropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 3,3’-(1,3-Phenylene)dipropanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Vergleich Mit ähnlichen Verbindungen

    3,3’-(1,4-Phenylene)dipropanenitrile: Similar structure but with nitrile groups attached to a 1,4-phenylene ring.

    3,3’-(1,3-Phenylene)diamine: The nitrile groups are replaced with amine groups.

    3,3’-(1,3-Phenylene)dipropanoic acid: The nitrile groups are oxidized to carboxylic acids.

Uniqueness: 3,3’-(1,3-Phenylene)dipropanenitrile is unique due to its specific arrangement of nitrile groups and propyl chains attached to a 1,3-phenylene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

95104-52-2

Molekularformel

C12H12N2

Molekulargewicht

184.24 g/mol

IUPAC-Name

3-[3-(2-cyanoethyl)phenyl]propanenitrile

InChI

InChI=1S/C12H12N2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-7H2

InChI-Schlüssel

PRNKOJAULIDNLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)CCC#N)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.